molecular formula C19H14N4O B2485888 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-73-7

1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2485888
CAS No.: 305333-73-7
M. Wt: 314.348
InChI Key: JITAMEWVJZCLBO-UHFFFAOYSA-N
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Description

1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a hydroxyanilino group, a methyl group, and a carbonitrile group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the cyclization of N-benzyl-2-aminopyridines. One efficient method reported involves using PhI(OPiv)2 as a stoichiometric oxidant of the methylene group . The reaction proceeds through an unusual mechanism, leading to the formation of the desired pyrido[1,2-a]benzimidazole scaffold.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which enhances its reactivity and biological activity

Properties

IUPAC Name

1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-12-10-18(21-13-6-8-14(24)9-7-13)23-17-5-3-2-4-16(17)22-19(23)15(12)11-20/h2-10,21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAMEWVJZCLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333354
Record name 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305333-73-7
Record name 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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